DEXTRIN BEHENATE

Film Forming Hydrophobicity Chain Length Effect

Dextrin Behenate (CAS 112444-74-3) is the ester of dextrin and behenic acid (a C22 saturated fatty acid), classified as a dextrin fatty acid ester. It functions primarily as an emulsifier, anticaking agent, and surfactant-cleansing agent in cosmetic and personal care formulations.

Molecular Formula C7H16N2O
Molecular Weight 0
CAS No. 112444-74-3
Cat. No. B1166605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEXTRIN BEHENATE
CAS112444-74-3
SynonymsDEXTRIN BEHENATE
Molecular FormulaC7H16N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dextrin Behenate (CAS 112444-74-3): A Polymeric Behenate Ester for Multifunctional Formulation Needs


Dextrin Behenate (CAS 112444-74-3) is the ester of dextrin and behenic acid (a C22 saturated fatty acid), classified as a dextrin fatty acid ester [1]. It functions primarily as an emulsifier, anticaking agent, and surfactant-cleansing agent in cosmetic and personal care formulations [2]. Its molecular architecture combines a hydrophilic dextrin polysaccharide backbone with hydrophobic C22 behenate chains, imparting amphiphilic properties that enable reduction of interfacial tension between immiscible liquids [3]. Dextrin Behenate is distinct from small-molecule behenate esters (e.g., glyceryl behenate) due to its polymeric dextrin core, which provides multi-point anchoring and film-forming capability [4].

Why Generic Substitution of Dextrin Behenate with Other Behenate Esters or Dextrin Esters Risks Formulation Performance


Dextrin Behenate cannot be freely interchanged with other behenate esters (such as glyceryl behenate) or other dextrin fatty acid esters (such as dextrin palmitate) without compromising key formulation attributes. The C22 chain length of behenic acid confers a higher melting point and greater hydrophobicity compared to shorter-chain analogs (C16 palmitate, C12 laurate), directly affecting film flexibility, water resistance, and emulsion stabilization temperature [1]. Unlike glycerol-based behenate esters, Dextrin Behenate's polymeric dextrin backbone enables multi-valent interfacial adsorption and contributes to viscosity modification and anticaking performance not achievable with mono- or di-glyceride structures [2]. The degree of substitution (DS) on the dextrin backbone further modulates solubility and self-assembly behavior, a tunability absent in simple fatty acid esters [3].

Quantitative Differentiation Evidence for Dextrin Behenate Against In-Class Alternatives


Enhanced Hydrophobicity of Dextrin Behenate Films Versus Shorter-Chain Dextrin Esters

Dextrin fatty acid ester films exhibit chain-length-dependent hydrophobicity. While specific contact angle data for Dextrin Behenate (C22) was not located, the class-level trend demonstrates that increasing fatty acid chain length from C12 to C22 significantly increases film hydrophobicity. Dextrin ester films with C12 side chains achieve a contact angle of up to 102°, and the trend line predicts further increase with the C22 behenate chain [1]. This positions Dextrin Behenate as a superior water-resistant film former compared to shorter-chain dextrin esters such as Dextrin Myristate (C14) or Dextrin Palmitate (C16).

Film Forming Hydrophobicity Chain Length Effect

Tunable Degree of Substitution Enables Tailored Amphiphilicity Not Possible with Glyceryl Behenate

The degree of substitution (DS) of fatty acids on the dextrin backbone can be controlled between 1.0 and 3.0 per glucose unit during synthesis, with a preferred range of 1.2 to 2.8 [1]. This allows systematic tuning of the hydrophilic-lipophilic balance (HLB), solubility, and self-assembly behavior of Dextrin Behenate. In contrast, glyceryl behenate (glyceryl dibehenate) has a fixed stoichiometry with a single polar head group and two C22 chains, offering no such tunability. The ability to vary DS means Dextrin Behenate can be optimized for either oil-in-water or water-in-oil emulsion systems by adjusting the degree of substitution, a capability absent in fixed-structure behenate esters [2].

Degree of Substitution Emulsification HLB Modulation

Multi-Functional Performance Profile: Simultaneous Emulsifying, Anticaking, and Thickening Actions

Dextrin Behenate is documented to simultaneously provide emulsifying, anticaking, film-forming, dispersing, lubricating, and thickening functions [1]. This multi-functionality stems from its unique structure combining a polymeric dextrin backbone (viscosity modification, film formation) with C22 behenate chains (emulsification, hydrophobicity). Comparatively, glyceryl behenate functions primarily as a lubricant and sustained-release agent [2], while dextrin palmitate provides anticaking and emulsifying properties but with lower hydrophobicity due to its C16 chain [3]. The convergence of functions in a single ingredient can reduce the total number of excipients required, simplifying formulations and potentially reducing ingredient procurement complexity.

Multifunctionality Anticaking Viscosity Modification

Differential Emulsifying Activity Scaling with Fatty Acid Chain Length in Dextrin Esters

Enzymatically esterified maltodextrin fatty acid esters demonstrate that emulsifying activity increases with increasing fatty acid chain length [1]. Dextrin Behenate, bearing the longest commonly used saturated fatty acid (C22), is expected to exhibit higher emulsifying activity compared to Dextrin Palmitate (C16) or Dextrin Myristate (C14). This class-level trend is supported by the observation that longer hydrophobic chains provide stronger anchoring at the oil-water interface, leading to more effective reduction of interfacial tension and greater emulsion stability [2]. Although direct head-to-head emulsifying activity data for Dextrin Behenate versus Dextrin Palmitate was not located, the structure-activity relationship across the dextrin ester series strongly predicts superior performance for the behenate ester.

Emulsifying Activity Chain Length Effect Interfacial Tension

Non-Gelling Behavior Differentiates Dextrin Behenate from Other Dextrin Fatty Acid Esters in Oil Phase

Certain dextrin fatty acid esters are known to cause undesirable gelation of liquid oils, limiting their use in low-viscosity formulations. Patent literature specifically addresses the development of novel dextrin fatty acid esters that do not cause gelation of liquid oil, with behenic acid included among the fatty acids used in these non-gelling ester compositions [1]. Dextrin Behenate, when synthesized with controlled DS and mixed fatty acid composition (e.g., combined with branched-chain fatty acids), can be formulated to avoid oil gelation while retaining emulsifying and thickening benefits. This contrasts with some dextrin palmitate and dextrin stearate grades that form firm gels with liquid paraffin and similar oils, restricting their application in sprayable or low-viscosity products [2].

Non-Gelling Oil Phase Compatibility Liquid Oil Formulations

Evidence-Backed Application Scenarios for Dextrin Behenate Where Differentiation Drives Procurement Decisions


Water-Resistant Sunscreen and Long-Wear Color Cosmetics Requiring Hydrophobic Film Formation

In sunscreen lotions and long-wear foundations, water resistance is paramount. Dextrin Behenate, with its C22 behenate chains, is predicted to provide superior hydrophobic film formation compared to dextrin palmitate (C16) or dextrin myristate (C14), based on the class-level trend that dextrin ester film contact angle increases with fatty acid chain length [1]. This makes Dextrin Behenate the preferred dextrin ester for formulations targeting 80-minute water resistance claims or long-wear performance. Its simultaneous anticaking function also improves powder flow in compact formulations, providing dual functionality from a single ingredient.

Low-Viscosity Sprayable Emulsions and Dry Oil Formulations Where Gelation Must Be Avoided

Formulators of sprayable sunscreens, dry body oils, and hair serums require emulsification and light thickening without the risk of oil gelation. Dextrin Behenate, as a member of the non-gelling dextrin fatty acid ester class identified in patent literature, can be selected over conventional dextrin palmitate or dextrin stearate grades that form firm gels with liquid oils [2]. This binary gelation vs. non-gelation property makes Dextrin Behenate the appropriate procurement choice when low formulation viscosity is a hard constraint.

Simplified Cosmetic Formulations Requiring Multi-Functional Excipients to Reduce Ingredient Count

Cosmetic manufacturers seeking to streamline their raw material inventory can leverage Dextrin Behenate's documented 8 distinct INCI functions—anticaking, surfactant-cleansing, surfactant-emulsifying, film-forming, dispersing, lubricating, thickening, and adhesive [3]. Replacing three separate ingredients (e.g., glyceryl behenate for lubrication, dextrin palmitate for anticaking, and a separate thickener) with a single multi-functional ingredient reduces procurement complexity, simplifies quality control, and potentially lowers formulation cost. This procurement strategy is directly supported by the functional breadth of Dextrin Behenate relative to its single-function and dual-function alternatives.

Tailored Emulsion Systems Requiring Customizable Hydrophilic-Lipophilic Balance via Degree of Substitution

Unlike fixed-structure behenate esters such as glyceryl dibehenate, Dextrin Behenate's degree of substitution (DS) can be specified between 1.0 and 3.0 per glucose unit (preferred 1.2-2.8) to tune HLB and solubility [4]. Formulators developing oil-in-water or water-in-oil emulsions with specific viscosity and stability profiles can work with suppliers to procure Dextrin Behenate at a defined DS, eliminating the need for HLB-adjusting co-emulsifiers. This tunability is a procurement-relevant differentiator when formulation development requires precise control over emulsifier performance.

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